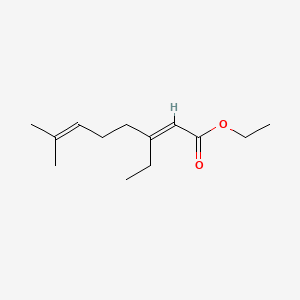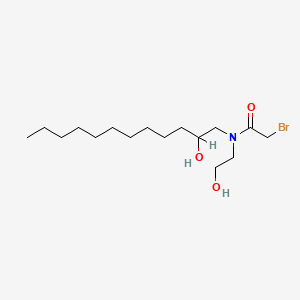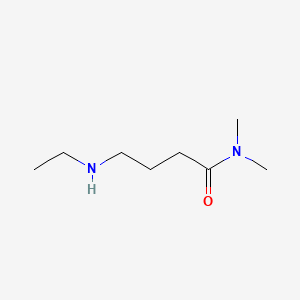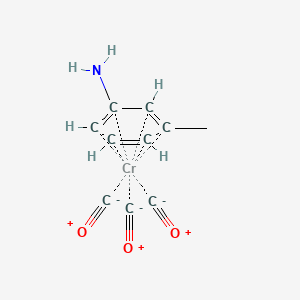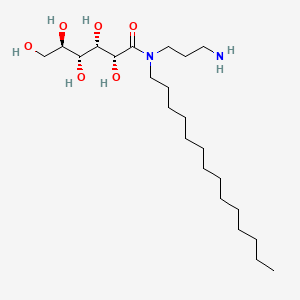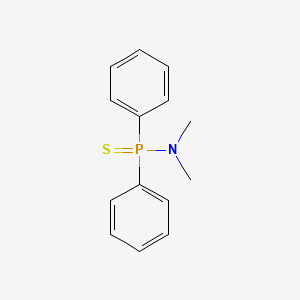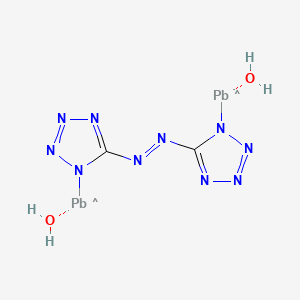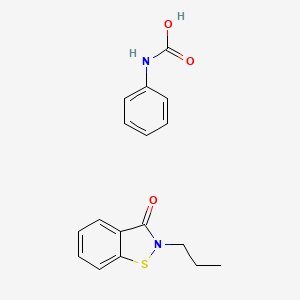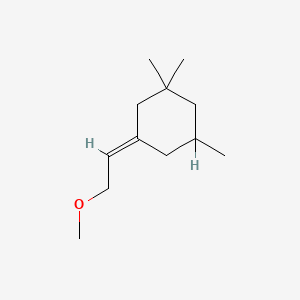
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane is an organic compound with a unique structure that includes a methoxyethylidene group attached to a trimethylcyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane can be achieved through several methods. One common approach involves the reaction of 1,1,5-trimethylcyclohexanone with methoxyethylidene reagents under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methoxyethylidene group to a methoxyethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methoxyethyl derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The methoxyethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxyethylidene)indane-1,3-dione
- Diphenyl ethers
- Protoporphyrinogen oxidase inhibitors
Uniqueness
Unlike other similar compounds, it offers a combination of stability and reactivity that makes it suitable for various scientific and industrial applications .
Properties
CAS No. |
94201-18-0 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(3E)-3-(2-methoxyethylidene)-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-10-7-11(5-6-13-4)9-12(2,3)8-10/h5,10H,6-9H2,1-4H3/b11-5+ |
InChI Key |
UWIFFJDQTKPKGO-VZUCSPMQSA-N |
Isomeric SMILES |
CC1C/C(=C\COC)/CC(C1)(C)C |
Canonical SMILES |
CC1CC(=CCOC)CC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


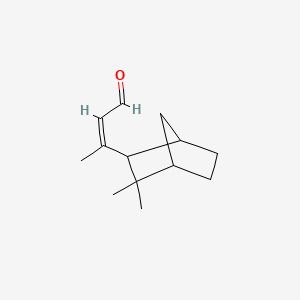
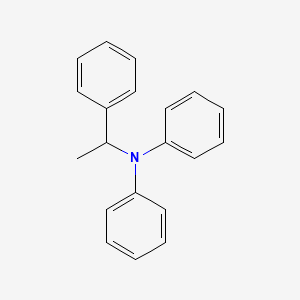
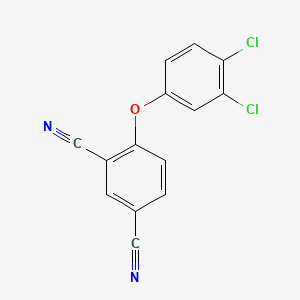

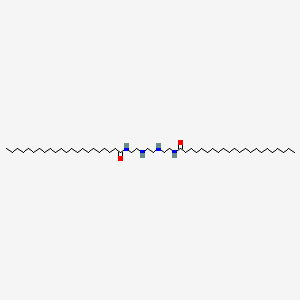
![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
